N-(5-bromo-6-methylpyridin-2-yl)-2-chlorobenzamide
Description
N-(5-bromo-6-methylpyridin-2-yl)-2-chlorobenzamide is a substituted benzamide derivative featuring a pyridine ring with bromo and methyl substituents at the 5- and 6-positions, respectively. The 2-chlorobenzamide moiety is linked via an amide bond to the pyridine nitrogen.
Properties
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c1-8-10(14)6-7-12(16-8)17-13(18)9-4-2-3-5-11(9)15/h2-7H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEISXPFSFXXYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2-chlorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine and 2-chlorobenzoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. A base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-bromo-2-methylpyridin-3-amine is first dissolved in the solvent, followed by the addition of triethylamine. The 2-chlorobenzoyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours at room temperature to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification steps may include large-scale chromatography or crystallization techniques to ensure the product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-6-methylpyridin-2-yl)-2-chlorobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines or other reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl or other complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide are commonly used in substitution reactions. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(5-bromo-6-methylpyridin-2-yl)-2-chlorobenzamide exhibit significant anticancer properties. For instance, studies have demonstrated that pyridine derivatives can inhibit tumor growth and induce apoptosis in cancer cells .
Anti-inflammatory Effects
The compound has shown promise in treating inflammatory diseases. It has been linked to the inhibition of pro-inflammatory cytokines, making it a potential candidate for managing conditions such as rheumatoid arthritis and other chronic inflammatory disorders .
Antimicrobial Properties
Pyridine derivatives, including this compound, have demonstrated antimicrobial activity against a range of pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics .
Applications in Drug Development
This compound is being explored for its therapeutic potential in various diseases:
| Disease Area | Potential Application |
|---|---|
| Cancer | Antitumor agent; apoptosis induction |
| Inflammatory Diseases | Anti-inflammatory treatment |
| Infectious Diseases | Development of new antimicrobial agents |
| Cardiovascular Diseases | Treatment for ischemia-induced pathologies |
Case Study: Antitumor Activity
A study conducted on a series of pyridine derivatives, including this compound, revealed that certain modifications enhanced their anticancer activity significantly. The study utilized in vitro assays to assess cell viability and apoptosis rates in various cancer cell lines .
Case Study: Anti-inflammatory Properties
Another research project focused on the anti-inflammatory effects of this compound demonstrated its ability to reduce swelling and pain in animal models of arthritis. The results indicated a marked decrease in inflammatory markers, suggesting a mechanism involving the modulation of immune responses .
Mechanism of Action
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and ultimately affecting cell growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Several studies highlight the impact of substituents on melting points, yields, and spectral characteristics in benzamide derivatives. Key analogs include:
Table 1: Physical Properties of Selected Benzamide Derivatives
Key Observations :
- Chlorobenzamide Core : The 2-chloro substituent on the benzamide ring is associated with moderate melting points (e.g., 216–218°C in ), likely due to intermolecular halogen bonding.
- Spectral Trends : NH and aromatic proton signals in ¹H NMR (δ 10–12 ppm for NH; δ 7.4–8.3 ppm for ArH) are consistent across analogs .
Enzyme Inhibition
- Urease Inhibition: N-(Adamantan-1-ylcarbamothioyl)-2-chlorobenzamide (3g) exhibits potent activity (IC₅₀ = 0.0087 µM), attributed to hydrogen bonding with VAL391 residues . This suggests that the 2-chlorobenzamide scaffold is critical for targeting non-catalytic enzyme regions.
- Osteoclast Inhibition : BNTA (N-[2-bromo-4-(phenylsulfonyl)-3-thienyl]-2-chlorobenzamide) suppresses RANKL-induced osteolysis via ROS and MAPK pathway modulation . The bromo and chlorobenzamide groups may synergize to enhance bioactivity.
Structural Activity Relationships (SAR)
- Substituent Position : Bromine at the 5-position on pyridine (vs. 4-position in ) may alter binding affinity in enzymatic targets due to steric and electronic effects.
- Amide Linkers : Carbamothioyl derivatives (e.g., ) show enhanced inhibition compared to simple amides, likely due to improved hydrogen-bonding capacity.
Crystallographic and Electronic Properties
- Crystal Packing : N-(Phenyl)-2-chlorobenzamide adopts a tetragonal lattice (P4₃ space group) with a = 8.795 Å, c = 15.115 Å . The 2-chloro substituent influences C(S)-C(O) bond lengths, suggesting conformational rigidity .
- 35Cl NQR Frequencies : Chlorine substitution in benzamides lowers NQR frequencies compared to alkyl-substituted analogs, indicating electronic modulation of the amide bond .
Biological Activity
N-(5-bromo-6-methylpyridin-2-yl)-2-chlorobenzamide is a compound that has garnered interest in the scientific community due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound consists of a pyridine ring substituted with bromine and methyl groups, linked to a chlorobenzamide moiety. The presence of these functional groups is believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromo-2-methylpyridin-3-amine with 2-chlorobenzoyl chloride under anhydrous conditions, utilizing solvents such as dichloromethane or tetrahydrofuran and a base like triethylamine to neutralize hydrochloric acid formed during the reaction.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 45 µg/mL |
| K. pneumoniae | 30 µg/mL |
These findings suggest that the compound holds promise as a potential antimicrobial agent .
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity against several fungal pathogens. Studies reveal that it inhibits the growth of fungi at concentrations comparable to standard antifungal agents, indicating its potential utility in treating fungal infections.
Anticancer Properties
The anticancer activity of this compound has been explored in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 225 | Significant cell growth inhibition |
| A549 | 150 | Induction of apoptosis |
The mechanism of action appears to involve the inhibition of specific kinases or proteases that are crucial for cancer cell survival and proliferation, disrupting cellular signaling pathways .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. It may inhibit enzymes or receptors involved in critical signaling pathways, leading to altered cell growth and survival dynamics. For instance, it has been suggested that the compound may inhibit nicotinamide adenine dinucleotide kinase (NADK), which plays a role in regulating cellular metabolism and growth .
Case Studies
- Anticancer Study : A study involving human lung cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to untreated controls. The findings indicated a potential for further development as an anticancer therapeutic agent .
- Antimicrobial Efficacy : In a comparative study against common pathogens, this compound exhibited comparable or superior antimicrobial activity compared to established antibiotics, suggesting its potential as an alternative treatment option .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
